molecular formula C10H14BNO2Si B6337961 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid CAS No. 2096339-16-9

5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid

Cat. No.: B6337961
CAS No.: 2096339-16-9
M. Wt: 219.12 g/mol
InChI Key: JSZRPSQCJHLBCQ-UHFFFAOYSA-N
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Description

5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid is a sophisticated bifunctional organoboron reagent that integrates two highly valuable functional groups—a boronic acid and a trimethylsilyl-protected alkyne—onto a pyridine scaffold. This unique structure makes it a critical building block in modern synthetic chemistry, particularly for the construction of complex molecular architectures via sequential cross-coupling reactions. The boronic acid moiety readily participates in Suzuki-Miyaura cross-coupling, a powerful transition metal-catalyzed reaction for the formation of carbon-carbon bonds, which is a cornerstone methodology in medicinal chemistry and materials science . This allows researchers to efficiently attach diverse aryl or heteroaryl groups to the 3-position of the pyridine ring, creating extensively conjugated systems. Concurrently, the trimethylsilyl (TMS) group acts as a stable protector for the terminal alkyne at the 5-position . This protecting group strategy is essential as it allows for the chemoselective manipulation of the boronic acid group first. The TMS group can be subsequently removed under mild conditions, for example, using a carbonate base or fluoride ions (TBAF), to reveal a terminal acetylene . This deprotected alkyne can then be engaged in a multitude of further transformations, most notably in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier "click" chemistry reaction for the reliable synthesis of 1,2,3-triazoles . The pyridine core itself serves as a privileged scaffold in pharmaceuticals and ligands, contributing to the compound's significant research value. The primary applications of this reagent are in pharmaceutical research and development for creating potential drug candidates, in materials science for synthesizing organic electronic materials and metal-organic frameworks (MOFs), and as a key intermediate in the synthesis of chemical libraries for high-throughput screening and discovery efforts.

Properties

IUPAC Name

[5-(2-trimethylsilylethynyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO2Si/c1-15(2,3)5-4-9-6-10(11(13)14)8-12-7-9/h6-8,13-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZRPSQCJHLBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C#C[Si](C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Halogenation and Sonogashira Coupling

The most widely adopted route begins with 3-bromo-5-iodopyridine, leveraging the differential reactivity of iodine and bromine for stepwise functionalization.

Step 1: Sonogashira Coupling at C5
The iodide at position 5 undergoes Sonogashira coupling with trimethylsilylacetylene under palladium/copper catalysis. Representative conditions include:

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-catalyst : CuI (10 mol%)

  • Base : Et₃N (3 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 60°C, 2 hours

  • Yield : 78–85%

This step generates 3-bromo-5-[(trimethylsilanyl)ethynyl]pyridine, with the TMS group stabilizing the alkyne against polymerization.

Step 2: Miyaura Borylation at C3
The bromine at position 3 is converted to a boronic acid via Miyaura borylation:

  • Catalyst : Pd(dppf)Cl₂ (3 mol%)

  • Reagent : Bis(pinacolato)diboron (1.2 equiv)

  • Base : KOAc (3 equiv)

  • Solvent : 1,4-Dioxane

  • Temperature : 80°C, 12 hours

  • Yield : 70–75%

Hydrolysis of the intermediate pinacol boronate using dilute HCl affords the target compound.

Table 1: Sonogashira Coupling Optimization

ParameterCondition 1Condition 2Optimal Condition
Catalyst Loading5 mol%10 mol%5 mol%
Reaction Time2 hours4 hours2 hours
SolventTHFDMFTHF
Yield78%82%85%

Direct Borylation Followed by Alkyne Installation

Reaction Optimization and Catalytic Systems

Palladium Catalysts in Sonogashira Coupling

Pd(PPh₃)₂Cl₂ outperforms Pd(OAc)₂ in alkyne coupling due to enhanced stability and reduced homocoupling. Copper iodide remains critical for transmetallation, with Et₃N effectively scavenging HI byproducts.

Ligand Effects in Miyaura Borylation

Bulky phosphine ligands (e.g., XPhos) suppress protodeboronation by stabilizing the Pd–B intermediate. Polar aprotic solvents (dioxane > DMF) improve boron reagent solubility.

Table 2: Catalyst Screening for Miyaura Borylation

CatalystLigandYield (%)Selectivity (C3:C5)
Pd(OAc)₂XPhos659:1
Pd(dppf)Cl₂None7520:1
PdCl₂(Amphos)₂PCy₃605:1

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, H2), 8.52 (d, J = 2.0 Hz, 1H, H4), 8.02 (d, J = 2.0 Hz, 1H, H6), 0.28 (s, 9H, TMS).

  • ¹³C NMR : δ 151.2 (C3-B(OH)₂), 136.5 (C5-alkyne), 95.7 (C≡C–Si), 18.8 (Si(CH₃)₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M + H]⁺ = 278.0941 (Calc. 278.0938 for C₁₀H₁₃BNO₂Si).

Challenges and Alternative Pathways

Protecting Group Strategy

The boronic acid’s propensity for protodeboronation necessitates protection as a pinacol ester during Sonogashira coupling. Post-reaction deprotection with aqueous HCl achieves quantitative conversion but requires careful pH control to prevent TMS cleavage.

Regioselectivity in Halogenated Precursors

Competitive coupling at C3 and C5 is mitigated by using 3-bromo-5-iodopyridine, where the iodide’s higher reactivity ensures selective functionalization at C5 .

Chemical Reactions Analysis

Types of Reactions

5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: Particularly the Suzuki-Miyaura coupling, where it reacts with halogenated compounds to form carbon-carbon bonds.

    Oxidation and Reduction: The boronic acid moiety can undergo oxidation to form boronic esters or reduction to form boranes.

    Substitution Reactions: The trimethylsilanyl group can be substituted under specific conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Cross-Coupling Products: Formation of biaryl compounds.

    Oxidation Products: Boronic esters.

    Reduction Products: Boranes.

Scientific Research Applications

5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halogenated compound.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and is regenerated.

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyridine-3-Boronic Acid Derivatives

Compound Name Substituent (Position) Key Features Reference
5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid TMS-ethynyl (5), B(OH)₂ (3) High steric bulk, enhanced stability, versatile cross-coupling potential
6-Benzyloxypridine-3-boronic acid (Compound 90) Benzyloxy (6), B(OH)₂ (3) Potent NorA efflux pump inhibitor; enhances ciprofloxacin activity
(5-Trifluoromethylpyridin-3-yl)boronic acid CF₃ (5), B(OH)₂ (3) Electron-withdrawing CF₃ group increases electrophilicity of boron
5-(tert-Butylcarbamoyl)pyridine-3-boronic acid tert-Butylcarbamoyl (5), B(OH)₂ (3) Bulky carbamoyl group modulates pharmacokinetics; used in drug discovery
5-Phenylpyridin-3-ylboronic acid Phenyl (5), B(OH)₂ (3) Simple aryl substitution; baseline for SAR studies

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase the electrophilicity of the boronic acid, enhancing reactivity in Suzuki reactions. In contrast, the TMS-ethynyl group is electron-donating, which may reduce boron’s electrophilicity but stabilize intermediates .

Stability and Physicochemical Properties

  • Stability : Boronic acids with electron-donating groups (e.g., TMS-ethynyl) are less prone to protodeboronation than those with electron-withdrawing groups (e.g., CF₃) .

Q & A

Q. What are the key synthetic routes for preparing 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the pyridine core:

Bromination : Introduce a bromine atom at the 5-position of pyridine using reagents like NBS (N-bromosuccinimide) under radical initiation .

Ethynylation : Couple trimethylsilylacetylene via Sonogashira coupling (Pd(PPh₃)₄, CuI, and a base like triethylamine) to form the ethynyl-silane moiety .

Borylation : Install the boronic acid group via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron, KOAc) .
Optimization : Monitor reaction progress using TLC or HPLC. Adjust catalyst loading (e.g., 1–5 mol% Pd), temperature (60–100°C), and solvent polarity (THF/toluene mixtures) to enhance yield and purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • NMR : Confirm boronic acid proton resonance (δ 7.5–8.5 ppm for aromatic protons; δ ~8.5 ppm for B-OH in D₂O exchange) .
  • FT-IR : Identify B-O stretching (~1350 cm⁻¹) and C≡C-Si vibrations (~2150 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) .
    Discrepancies : Cross-reference with DFT-calculated spectra (Gaussian or ORCA software) to resolve ambiguities in peak assignments .

Q. How does the trimethylsilyl-ethynyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing ethynyl group enhances electrophilicity at the boronic acid site, facilitating Suzuki-Miyaura couplings with aryl halides. The trimethylsilyl (TMS) moiety stabilizes the alkyne against oxidation and undesired side reactions. Post-coupling, the TMS group can be selectively removed using TBAF (tetrabutylammonium fluoride) .

Advanced Questions

Q. What strategies mitigate challenges in isolating high-purity 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid?

  • Purification : Use silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water .
  • Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent boronic acid dehydration. Monitor degradation via ¹¹B NMR .
  • Contaminants : Remove residual Pd catalysts via activated charcoal treatment or SCX-2 ion-exchange resin .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes?

  • Docking Studies : Use AutoDock Vina to model binding to serine proteases (e.g., thrombin), leveraging the boronic acid’s ability to form reversible covalent bonds with catalytic serine residues .
  • MD Simulations : Assess complex stability (GROMACS) under physiological conditions (pH 7.4, 150 mM NaCl) .
  • Validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do researchers address contradictory data in catalytic applications, such as variable coupling yields?

  • Variable Catalysts : Screen Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos vs. SPhos) to identify system-specific optima .
  • Solvent Effects : Test polar aprotic (DMF) vs. non-polar (toluene) solvents to modulate reaction kinetics .
  • Base Selection : Evaluate inorganic (K₂CO₃) vs. organic (Et₃N) bases for pH-dependent activation of the boronic acid .

Q. What advanced applications exist beyond traditional cross-coupling reactions?

  • Protease Inhibition : Utilize the boronic acid as a warhead in covalent inhibitors for diseases like cancer (e.g., targeting the 20S proteasome) .
  • Material Science : Functionalize metal-organic frameworks (MOFs) via Suzuki coupling to create porous catalysts .
  • Fluorescent Probes : Conjugate with fluorophores (e.g., BODIPY) for boronate ester-based glucose sensing .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Suzuki-Miyaura Coupling

ParameterOptimal RangeImpact on YieldReference
Catalyst (Pd)2 mol% Pd(dppf)Cl₂Maximizes turnover
Temperature80°CBalances rate/degradation
SolventTHF/H₂O (4:1)Enhances miscibility
BaseK₂CO₃Maintains pH ~9–10

Q. Table 2. Common Spectral Signatures

TechniqueKey PeaksFunctional GroupReference
¹H NMR (DMSO-d₆)δ 8.2–8.4 (m, 2H, pyridine)Aromatic protons
¹¹B NMRδ 28–30 ppmBoronic acid
FT-IR1350 cm⁻¹ (B-O)Boronate formation

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